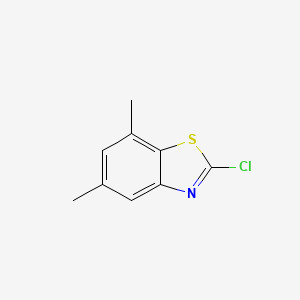

2-Chloro-5,7-dimethyl-1,3-benzothiazole

Description

Overview of Benzothiazole (B30560) Heterocycles in Medicinal and Organic Chemistry

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in both medicinal and organic chemistry. rsc.orgekb.egnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common structural motif in a vast array of biologically active molecules. chemistryjournal.net The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms impart unique electronic properties to the benzothiazole core, making it a privileged scaffold in drug discovery. ekb.eg

In the realm of medicinal chemistry, benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. ekb.egchemistryjournal.netadvancechemjournal.com The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological profile. advancechemjournal.com

From the perspective of organic chemistry, benzothiazoles are valuable intermediates and synthons. rsc.orgnih.gov The thiazole ring can be readily functionalized, and the entire heterocyclic system can participate in various chemical transformations. Numerous synthetic methodologies have been developed for the construction of the benzothiazole core, often involving the condensation of 2-aminothiophenols with various electrophiles. ekb.egnih.govmdpi.com

Significance of Halogenated and Alkylated Benzothiazole Frameworks

The introduction of halogen and alkyl groups onto the benzothiazole framework significantly influences its physicochemical properties and biological activity. Halogen atoms, such as the chloro group in 2-Chloro-5,7-dimethyl-1,3-benzothiazole, can alter the electronic distribution within the molecule, enhance its lipophilicity, and potentially improve its ability to cross biological membranes. orientjchem.org The 2-chloro substituent, in particular, serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups to create diverse libraries of compounds for biological screening. beilstein-journals.org

Research Landscape and Potential of this compound

Currently, the research landscape for this compound is primarily centered on its role as a synthetic intermediate. While dedicated studies focusing exclusively on the biological activities or direct applications of this specific compound are limited, its structural motifs are present in molecules that have been investigated for various pharmacological purposes.

The primary potential of this compound lies in its utility as a versatile building block for the synthesis of more complex 2-substituted benzothiazole derivatives. The reactive 2-chloro position allows for nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and alcohols, thereby enabling the construction of a diverse array of compounds. This synthetic accessibility makes it a valuable precursor for generating libraries of novel benzothiazole-containing molecules for high-throughput screening in drug discovery programs.

Given the broad spectrum of biological activities associated with the benzothiazole scaffold, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. The presence of the dimethyl substitution on the benzene ring could influence the selectivity and potency of these potential drug candidates. Future research endeavors will likely focus on exploring the synthetic utility of this compound to generate novel derivatives and subsequently evaluating their biological profiles against various therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPCQBBRKCVELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365964 | |

| Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791594-81-5 | |

| Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Chloro 5,7 Dimethyl 1,3 Benzothiazole and Its Analogues

Established Synthetic Pathways to the 1,3-Benzothiazole Core

The synthesis of the 1,3-benzothiazole ring system is most commonly achieved through the reaction of a 2-aminobenzenethiol precursor with a variety of carbon-donating electrophiles. mdpi.comresearchgate.net These foundational methods have been refined over decades to improve yields, expand substrate scope, and enhance reaction conditions.

The most prevalent and versatile method for constructing the benzothiazole (B30560) core is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comresearchgate.net This approach typically involves reacting the bifunctional 2-aminobenzenethiol with aldehydes, ketones, carboxylic acids, or their derivatives. ekb.egmdpi.com

The reaction with aldehydes is particularly common, often proceeding under mild conditions to yield 2-substituted benzothiazoles. mdpi.com For instance, various aromatic aldehydes react with 2-aminobenzenethiol in the presence of an oxidizing agent or catalyst to facilitate the cyclization and subsequent aromatization. mdpi.commdpi.com Catalysts such as H₂O₂/HCl, samarium triflate, and various ionic liquids have been employed to promote this transformation efficiently. mdpi.comorganic-chemistry.org The reaction is not limited to aromatic aldehydes; aliphatic and heterocyclic aldehydes are also viable substrates, though sometimes with moderate yields. mdpi.commdpi.com

Similarly, ketones can be used as reaction partners. The reaction of 2-aminobenzenethiol with aryl methyl ketones or β-diketones, often under metal-free or Brønsted acid-catalyzed conditions, provides access to 2-acylbenzothiazoles and other substituted derivatives. ekb.egmdpi.com Carboxylic acids and their more reactive derivatives, like acyl chlorides and esters, also serve as effective precursors for the 2-position substituent through condensation reactions. researchgate.netnih.gov For example, the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation is an efficient route to 2-chloromethyl-benzothiazole. mdpi.comnih.gov

| Carbonyl Substrate | Catalyst/Conditions | Product Type | Reference |

| Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Aryl/Alkyl-benzothiazoles | mdpi.commdpi.com |

| Aldehydes | [bmim][FeCl₄], 80°C | 2-Aryl-benzothiazoles | mdpi.com |

| Ketones | Metal-free, TsNBr₂, DMSO | 2-Acylbenzothiazoles | mdpi.com |

| β-Diketones | Brønsted acid, oxidant-free | 2-Substituted-benzothiazoles | ekb.eg |

| Chloroacetyl chloride | Microwave, Acetic acid | 2-Chloromethyl-benzothiazole | nih.gov |

Beyond direct condensation, various intramolecular cyclization strategies are employed to form the benzothiazole ring. A significant method involves the cyclization of N-(2-halophenyl) thioamides or related precursors. nih.gov This base-promoted intramolecular C–S bond formation can proceed without a transition metal catalyst, offering a pathway tolerant of diverse functional groups. nih.gov

Radical cyclization presents another powerful approach. For instance, thioformanilides can undergo radical cyclization induced by agents like chloranil (B122849) under irradiation. mdpi.com Similarly, aryl radical cations, generated from thiobenzamides using reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN), can trigger intramolecular cyclization to furnish benzothiazoles under mild, room-temperature conditions. mdpi.comresearchgate.net Another key strategy is the Jacobsen cyclization, which utilizes potassium ferricyanide (B76249) to induce radical cyclization and is highly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles from 3-fluoro-substituted thiobenzanilides. researchgate.net

Thioamides and thioureas are crucial intermediates in several synthetic routes to benzothiazoles. mdpi.com N-Arylthioamides can undergo intramolecular C-S bond formation through visible-light-driven photochemical cyclization, often without the need for an external photoredox catalyst or transition metal. mdpi.com Alternatively, these intermediates can be activated by reagents like CBr₄, which facilitates an attack by an aminothiophenol molecule, leading to cyclization. nih.gov

Thiourea (B124793) derivatives are particularly important for the synthesis of 2-aminobenzothiazoles. researchgate.net Substituted arylthioureas can be converted to 2-aminobenzothiazoles under mild conditions using electrophilic bromine sources like benzyltrimethylammonium (B79724) tribromide. researchgate.netindexcopernicus.com A classic approach involves the reaction of a substituted aniline (B41778) with potassium or ammonium thiocyanate, followed by an oxidative cyclization of the resulting thiourea intermediate, often using bromine as the oxidant. researchgate.netindexcopernicus.com This method has been widely used to prepare a variety of substituted 2-aminobenzothiazoles. researchgate.net

In recent years, the principles of green chemistry have been increasingly applied to benzothiazole synthesis to reduce environmental impact. bohrium.com These protocols focus on using environmentally benign solvents, reducing reaction times, and employing recyclable catalysts. mdpi.com

Water has been successfully used as a green solvent for the condensation of 2-aminothiophenols with aldehydes, often catalyzed by reusable acids like samarium triflate. organic-chemistry.org Solvent-free conditions are another hallmark of green synthesis, with reactions conducted under ultrasound irradiation or simply by heating the neat reactants, which can lead to excellent yields and easy product isolation. mdpi.com Microwave-assisted synthesis has also emerged as a powerful green tool, significantly reducing reaction times from hours to minutes for reactions such as the condensation of 2-aminothiophenols with acyl chlorides or aldehydes. mdpi.comnih.gov The use of recyclable catalysts, such as SnP₂O₇ or nano-silica supported copper, further enhances the green credentials of these synthetic methods by allowing for multiple reaction cycles without significant loss of activity. mdpi.commdpi.com

Targeted Synthesis of 2-Chloro-5,7-dimethyl-1,3-benzothiazole

While the literature provides extensive methodologies for general benzothiazole synthesis, specific protocols for this compound are not explicitly detailed in the reviewed sources. However, a plausible synthetic route can be designed based on established principles. The logical precursor for this target molecule would be 2-amino-4,6-dimethylbenzenethiol .

The synthesis would likely proceed via a two-step process:

Formation of the Precursor : The synthesis of 2-amino-4,6-dimethylbenzenethiol would start from a commercially available dimethylaniline, such as 3,5-dimethylaniline. This precursor would undergo thiocyanation followed by reduction to introduce the thiol group ortho to the amino group.

Cyclization and Chlorination : The resulting 2-amino-4,6-dimethylbenzenethiol could then be reacted with a suitable one-carbon electrophile that also introduces the chlorine atom. A common reagent for this purpose is thiophosgene (B130339) (CSCl₂) or a related equivalent. The reaction would involve the condensation of the amino and thiol groups with the electrophile to directly form the 2-chloro-substituted benzothiazole ring. An alternative method could involve reaction with carbon disulfide to form the 2-mercaptobenzothiazole (B37678) intermediate, followed by a subsequent chlorination step using an agent like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃).

This proposed pathway leverages well-known reactions in heterocyclic chemistry to construct the specifically substituted target compound.

Derivatization and Functionalization of this compound

The functionalization of this compound can be approached by considering the reactivity of its distinct components: the 2-chloro substituent, the thiazole (B1198619) ring, and the substituted benzene (B151609) ring.

The chlorine atom at the C-2 position is the most reactive site for derivatization. As a good leaving group, it is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of functional groups. For instance, reaction with various amines or substituted anilines would yield 2-amino-substituted benzothiazole derivatives. rdd.edu.iqresearchgate.net Similarly, reaction with alkoxides or thiolates would produce 2-alkoxy or 2-alkylthio derivatives, respectively. The reaction of 2-chloro-substituted benzothiazoles with hydrazine (B178648) hydrate (B1144303) can be used to synthesize hydrazide derivatives, which are versatile intermediates for further functionalization into heterocyclic systems like oxadiazoles (B1248032) or triazoles. rdd.edu.iq

Functionalization of the benzene portion of the molecule, specifically at the C-4 or C-6 positions, is more challenging. The benzothiazole ring system is electron-deficient, which deactivates the fused benzene ring towards electrophilic aromatic substitution. However, directed metallation strategies could potentially be employed. For more complex functionalization, modern cross-coupling reactions are a viable option. For instance, if a bromo or iodo substituent were present on the benzene ring, Suzuki or Sonogashira coupling reactions could be used to introduce new carbon-carbon bonds. While direct C-H functionalization methods for the benzothiazole core are being developed, they often show regioselectivity for the C4/C7 or C5 positions, which are already occupied or sterically hindered in the target molecule. acs.orgdiva-portal.org

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5,7 Dimethyl 1,3 Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

For related benzothiazole (B30560) structures, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm in the ¹H NMR spectrum, with the exact shifts influenced by the electronic effects of the substituents. The methyl protons would be expected to resonate in the upfield region, typically around δ 2.0-2.5 ppm. In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring system would exhibit characteristic shifts, with the C2 carbon being particularly sensitive to the nature of the substituent at that position.

While specific data for 2-Chloro-5,7-dimethyl-1,3-benzothiazole is not available, the general principles of NMR spectroscopy provide a framework for its structural confirmation should the data become available.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Specific experimental FT-IR data for this compound has not been reported in the reviewed literature. However, the expected FT-IR spectrum would display characteristic absorption bands corresponding to its structural features. Key expected vibrational modes would include:

C=N stretching: A characteristic band for the thiazole (B1198619) ring, typically observed in the region of 1650-1550 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, usually between 800-600 cm⁻¹, indicating the presence of the chloro substituent.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-S stretching: This vibration is often weak and can be difficult to assign but is expected in the fingerprint region.

The precise positions of these bands would provide confirmatory evidence for the presence of the key functional groups within the this compound structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

While experimental mass spectrometry data for this compound is not available in the literature, predicted data can be informative. The molecular formula for this compound is C₉H₈ClNS, which corresponds to a monoisotopic mass of 197.00659 Da uni.lu. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Predicted mass spectrometry data, including collision cross-section (CCS) values for different adducts, can be calculated to aid in its identification in complex mixtures when using ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.01387 | 136.1 |

| [M+Na]⁺ | 219.99581 | 150.2 |

| [M-H]⁻ | 195.99931 | 141.1 |

| [M+NH₄]⁺ | 215.04041 | 159.8 |

| [M+K]⁺ | 235.96975 | 145.0 |

| [M+H-H₂O]⁺ | 180.00385 | 131.9 |

| [M+HCOO]⁻ | 242.00479 | 151.8 |

| [M+CH₃COO]⁻ | 256.02044 | 151.6 |

| [M+Na-2H]⁻ | 217.98126 | 140.0 |

| [M]⁺ | 197.00604 | 143.1 |

| [M]⁻ | 197.00714 | 143.1 |

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show the loss of the chlorine atom and fragmentation of the thiazole ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidity Constants

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to determine properties such as molar absorptivity and acidity constants (pKa).

There is no specific experimental UV-Vis absorption data available for this compound in the scientific literature. Generally, benzothiazole and its derivatives exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λ_max) are influenced by the nature and position of substituents on the benzothiazole core, as well as the solvent used for the analysis. The chloro and dimethyl substituents on the benzene ring would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the unsubstituted benzothiazole.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of the scientific literature and crystallographic databases did not yield any published crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, crystal packing, or intermolecular interactions can be presented. Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and reveal details about its solid-state architecture.

Pharmacological and Biological Research of 2 Chloro 5,7 Dimethyl 1,3 Benzothiazole Derivatives

Anticancer and Antitumor Activity Studies

Derivatives of the benzothiazole (B30560) nucleus have been extensively investigated for their potential as anticancer agents. nih.govnih.gov These compounds have been shown to exert their antitumor effects through various mechanisms, including the induction of apoptosis and modulation of the cell cycle. nih.govnih.govresearchgate.net

In Vitro Cytotoxicity and Growth Inhibition Against Cancer Cell Lines (e.g., Jurkat, HL60, MiaPaca2, HeLa, HT-1376, HT-29)

A range of benzothiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific data on 2-chloro-5,7-dimethyl-1,3-benzothiazole derivatives is emerging, broader studies on related structures provide valuable insights. For instance, novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety have shown excellent anticancer activity against the procaspase-3 over-expressing U937 leukemia cell line. nih.gov Other studies have reported the cytotoxicity of benzothiazole derivatives against human leukemia cell lines K-562 and KE-37. nih.gov

In a study focusing on N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, which are structurally related to the subject compound, significant antiproliferative activity was observed against human bladder carcinoma (HT-1376) and colorectal carcinoma (HT-29) cells. researchgate.net One of the most active compounds, 4g , which features a 3-methoxyphenylamino substitution, displayed an IC50 value of 26.51 µM against HT-1376 cells after 24 hours of treatment. researchgate.net

Furthermore, various benzothiazole derivatives have been evaluated against other specified cell lines. For example, substituted chlorophenyl oxothiazolidine based benzothiazole derivatives have shown effective anticancer activity against the HeLa cell line. nih.gov Research on pancreatic cancer cells has also been conducted, with some benzothiazole derivatives showing activity against this type of cancer. tandfonline.com The cytotoxicity of different benzothiazole derivatives against several cancer cell lines is summarized in the table below.

Interactive Data Table: In Vitro Cytotoxicity of Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Citation |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | HT-1376 (Bladder Carcinoma) | IC50 (24h) | 26.51 µM | researchgate.net |

| Pyridine-semicarbazone bearing benzothiazole derivatives (8j, 8k) | U937 (Leukemia) | IC50 | 5.2 µM (8j), 6.6 µM (8k) | nih.gov |

| Indole based hydrazine (B178648) carboxamide benzothiazole derivative (12) | HT-29 (Colon Carcinoma) | IC50 | 0.015 µM | nih.gov |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical Cancer) | % Inhibition | 96.8% | nih.gov |

| Nitro-styryl containing benzothiazole derivative (57) | Pancreatic Cancer Cells | IC50 | 27 ± 0.24 µM | nih.govtandfonline.com |

| Thio-urea containing benzothiazole derivative (3) | U-937 (Leukemia) | IC50 | 16.23 ± 0.81 µM | nih.gov |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Modulation, Caspase Activity)

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway. nih.govnih.gov Many benzothiazole compounds have been found to trigger the intrinsic pathway, which involves the disruption of mitochondrial integrity and the subsequent release of cytochrome c. nih.govnih.gov This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the effector caspase-3, ultimately leading to cell death. nih.govnih.govnih.gov

For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. nih.gov This was associated with an increase in the generation of reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential. nih.gov Similarly, the benzothiazole derivative YLT322 was found to induce apoptosis in hepatocellular carcinoma cells through the activation of caspases-3 and -9, but not caspase-8, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

In the case of the N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivative 4g , combined treatment with cisplatin (B142131) led to an increase in cellular apoptosis in HT-1376 cells compared to cisplatin alone. researchgate.net Furthermore, some benzothiazole derivatives bearing a pyridine-semicarbazone moiety have demonstrated the ability to induce apoptosis by directly activating procaspase-3 to its active form, caspase-3. nih.gov

In addition to apoptosis induction, cell cycle modulation is another important mechanism of action for these compounds. researchgate.net Benzimidazole derivatives, which share structural similarities with benzothiazoles, have been shown to arrest the cell cycle at different phases, such as G1, S, or G2/M, thereby inhibiting cancer cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzothiazole derivatives. These studies have revealed that the nature and position of substituents on the benzothiazole ring system significantly influence their biological activity. benthamscience.comnih.gov

For instance, in a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, the presence of a 3-methoxyphenylamino group at a specific position resulted in the highest antiproliferative activity against HT-1376 bladder cancer cells. researchgate.net In another study, the introduction of a pyrazole (B372694) moiety to the benzothiazole scaffold was found to significantly enhance antitumor activity. nih.gov

The presence of electron-withdrawing groups, such as a nitro group, on a benzyl (B1604629) ring attached to the benzothiazole core has also been shown to be important for potent antitumor activity. nih.gov Conversely, other studies have indicated that substitutions at the 2- and 6-positions of the benzothiazole ring can lead to significant anticancer potential. nih.gov The lipophilicity of the compounds, as indicated by parameters like CLogP, can also play a role in their potency. tandfonline.com

In Vivo Antitumor Efficacy and Pharmacokinetic Considerations

While in vitro studies provide valuable initial data, in vivo studies are essential to confirm the antitumor efficacy of these compounds in a whole-organism context. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, demonstrated the ability to inhibit tumor growth in a mouse model of colorectal cancer. nih.gov Similarly, the benzothiazole derivative YLT322 was also shown to inhibit tumor growth in vivo by inducing apoptosis. nih.gov

In vivo studies on thiazole (B1198619) derivatives have shown them to be safe up to certain doses, with one study indicating safety up to 500 mg/kg. ekb.eg The development of prodrugs is a strategy that has been employed to improve the pharmaceutical properties of antitumor benzothiazoles. benthamscience.com Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) and toxicological predictions are increasingly being used to assess the drug-like properties of new benzothiazole derivatives and guide their development as potential therapeutic agents. researchgate.net

Antidiabetic and Hypoglycemic Investigations

Beyond their anticancer properties, benzothiazole derivatives have also been explored for their potential in the management of diabetes. biu.ac.ilnih.govnih.govresearchgate.net One of the key targets in this area is the 5'-adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. biu.ac.ilnih.gov

Effects on Glucose Uptake in Cellular Models (e.g., L6 Myotubes)

Several studies have investigated the effects of benzothiazole derivatives on glucose uptake in skeletal muscle cells, which are a primary site for glucose disposal in the body. biu.ac.ilnih.gov The rat L6 myotube cell line is a commonly used in vitro model for these studies. nih.gov

Research has shown that certain structurally related benzothiazole derivatives can increase the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner. biu.ac.ilnih.gov For example, the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole was found to augment the rate of glucose uptake up to 2.5-fold compared to vehicle-treated cells. biu.ac.il This effect was associated with the activation of AMPK and an increased abundance of the glucose transporter GLUT4 in the plasma membrane of the myotubes. biu.ac.il Another compound, 2-(propylthio)benzo[d]thiazol-6-ol, also demonstrated the ability to increase glucose uptake in L6 myotubes through AMPK activation. nih.gov

Modulation of Adenosine 5′-monophosphate-activated protein kinase (AMPK)

Adenosine 5′-monophosphate-activated protein kinase (AMPK) is a critical enzyme in regulating cellular energy homeostasis and has become a prime target for novel antidiabetic drugs. biu.ac.ilacs.org In this context, scientists have designed and synthesized various benzothiazole derivatives with the aim of activating AMPK. biu.ac.ilacs.org

One notable study focused on a series of structurally related benzothiazole derivatives that were found to increase the rate of glucose uptake in L6 myotubes in a manner dependent on AMPK. biu.ac.ilacs.org Among the synthesized compounds, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (Compound 34) was particularly effective. biu.ac.ilacs.org This derivative not only activated AMPK but also enhanced the presence of GLUT4 transporters in the plasma membrane of the myotubes. biu.ac.ilacs.org The resulting increase in glucose uptake was significant, highlighting the potential of this structural class to modulate AMPK activity for therapeutic benefit. biu.ac.ilacs.org

Table 1: Effect of Compound 34 on Glucose Uptake in L6 Myotubes

| Compound | Fold Increase in Glucose Uptake (vs. Vehicle) | Fold Increase in Glucose Uptake (vs. PT-1*) |

|---|---|---|

| Compound 34 | 2.5 | 1.1 |

*PT-1 is a known AMPK activator used as a positive control in the study. biu.ac.ilacs.org

In Vivo Blood Glucose Lowering Effects

The therapeutic potential of benzothiazole derivatives as antidiabetic agents has been substantiated through in vivo studies. Following promising in vitro results, select compounds have been tested in animal models of diabetes and hyperglycemia.

The subcutaneous administration of 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (Compound 34) to hyperglycemic Kuo Kondo (KKAy) mice demonstrated a significant capacity to lower blood glucose levels, guiding them towards a normoglycemic state. biu.ac.ilacs.org Further research in streptozotocin-induced diabetic rats has also confirmed the efficacy of other benzothiazole derivatives. ajrconline.org In these studies, compounds 6f and 7d were identified as having potent antidiabetic activity, comparable to the standard drug glibenclamide. ajrconline.org The evaluation of compounds 6e , 6i , and 7f also showed significant blood glucose-lowering effects. ajrconline.org Similarly, studies involving 2-aminobenzothiazole (B30445) derivatives linked to isothioureas and guanidines, such as compounds 3b and 4y , showed a reduction in blood glucose levels in a T2D rat model after four weeks of oral administration. mdpi.com

Table 2: In Vivo Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 34 | Hyperglycemic KKAy Mice | Lowered blood glucose towards normoglycemic range. | biu.ac.ilacs.org |

| Compound 6f | Alloxan/Streptozotocin-induced Diabetic Rats | Potent blood glucose lowering activity, similar to glibenclamide. | ajrconline.org |

| Compound 7d | Alloxan/Streptozotocin-induced Diabetic Rats | Potent blood glucose lowering activity, similar to glibenclamide. | ajrconline.org |

| Compound 3b | Type 2 Diabetes (T2D) Rat Model | Reduced blood glucose levels to <200 mg/dL. | mdpi.com |

| Compound 4y | Type 2 Diabetes (T2D) Rat Model | Reduced blood glucose levels to <200 mg/dL. | mdpi.com |

SAR for Antidiabetic Effects

The exploration of benzothiazole derivatives as antidiabetic agents has been significantly guided by Structure-Activity Relationship (SAR) studies. researchgate.netrsc.org The journey began with aldose reductase inhibitors like Zopolrestat, which features a benzothiazole core. researchgate.net SAR studies have revealed that the antidiabetic properties of these molecules are highly sensitive to the nature and position of substituents on the benzothiazole ring system. researchgate.netbenthamscience.com

Key findings from SAR analyses include:

Substitutions at C2, C5, and C6 : Modifications at the C2, C5, and C6 positions of the benzothiazole scaffold have been shown to greatly influence anti-inflammatory and, by extension, related metabolic activities. nih.gov

Hybrid Molecules : Combining the benzothiazole nucleus with other pharmacologically active moieties, such as isothioureas or guanidines, has yielded hybrid compounds with significant antidiabetic activity. mdpi.com For instance, linking these groups to the 2-amino position of the benzothiazole has produced effective agonists of the peroxisome proliferator-activated receptor (PPAR), a key target in diabetes treatment. mdpi.com

Influence of Specific Groups : The addition of specific chemical groups can fine-tune the biological activity. The development of a series of N-(phenylsulfonyl)thiazole-2-carboxamide derivatives identified several potent α-glucosidase inhibitors, demonstrating that strategic modifications can lead to promising antidiabetic effects. researchgate.net

Antimicrobial Efficacy Assessments

Benzothiazole and its derivatives are recognized for their broad spectrum of antimicrobial activities, making them a vital scaffold in the search for new drugs to combat resistant pathogens. benthamscience.comjchr.org

Antibacterial Spectrum and Potency Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can be effective against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. jchr.orgnih.gov

Studies have synthesized and evaluated various benzothiazole derivatives, revealing a wide antibacterial spectrum. For example, a series of benzothiazole-appended 1,2,3-triazoles showed moderate to good activity against S. aureus, Bacillus subtilis, E. coli, and Klebsiella pneumoniae. ias.ac.in Another study highlighted that certain 2,5-disubstituted furane benzothiazole derivatives were more active than the standard drug ampicillin (B1664943) against specific strains. nih.gov The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher efficacy.

Table 3: Antibacterial Activity of Selected Benzothiazole Derivatives

| Derivative Class/Compound | Bacterial Strain | Activity (MIC in µg/mL or µM) | Reference |

|---|---|---|---|

| Dichloropyrazole-based analogue (104) | Gram-positive strains (S. aureus) | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based analogue (104) | Gram-negative strains (E. coli) | 1–4 µg/mL | nih.gov |

| Antipyrine-azo dye analogue (4b) | Salmonella typhimurium | 25–50 µg/mL | nih.gov |

| Benzothiazole-isatin derivative (41c) | Escherichia coli | 3.1 µg/mL | nih.gov |

| Furane-benzothiazole derivative (107b) | Saccharomyces cerevisiae | 1.6 µM | nih.gov |

| Furane-benzothiazole derivative (107d) | Saccharomyces cerevisiae | 3.13 µM | nih.gov |

| Benzothiazole-triazole (Compound 7s) | S. aureus, E. coli | Promising activity noted | ias.ac.in |

Antifungal Activities

In addition to their antibacterial properties, benzothiazole derivatives have been evaluated for their effectiveness against pathogenic fungi, including Candida albicans and Aspergillus species. jchr.org The rise of fungal infections, particularly in immunocompromised individuals, has driven the search for new antifungal agents. scitechjournals.commdpi.com

Several studies have confirmed the antifungal potential of this chemical class. researchgate.netmdpi.com For instance, a series of synthesized benzothiazole derivatives (compounds A1, A2, A4, A6, and A9) demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. jchr.org Another study re-synthesized ten benzothiazole derivatives and found that compounds 4c and 4d showed significant activity against Candida species, with compound 4d being the most potent against Candida krusei, recording a MIC50 value of 1.95 µg/mL. researchgate.net

Table 4: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound 4c | Candida albicans | 7.81 | researchgate.net |

| Compound 4d | Candida krusei | 1.95 | researchgate.net |

| Compound D-02 | Candida albicans | Potent activity noted | scitechjournals.com |

| Compound D-08 | Candida albicans | Potent activity noted | scitechjournals.com |

| Heteroarylated benzothiazole (2d) | Fungal strains | Good activity (MIC at 0.06–0.47 mg/mL) | mdpi.com |

SAR for Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that confer potent antibacterial and antifungal activity. jchr.orgnih.gov

Key SAR findings for antimicrobial properties include:

Substitutions at C2, C6, and C7 : A deep dive into the benzothiazole structure reveals that substitutions at the C2 and C6 positions are crucial for the compound's biological properties. researchgate.net Changes at the C2 and C7 positions are also known to significantly alter bioactivities. scitechjournals.com

Influence of Halogens and Alkyl Groups : The presence of specific substituents can dramatically enhance antimicrobial action. For example, a chloro group at the C5 position of the benzothiazole ring was found to increase antibacterial activity. nih.gov Similarly, the substitution of methyl or bromo groups at the C7 position enhanced antibacterial effects. nih.gov

Impact of Fused and Hybrid Structures : The fusion of the benzothiazole ring with other heterocyclic systems, such as pyrazole or triazole, has led to derivatives with improved potency against both Gram-positive and Gram-negative bacteria. nih.gov For antifungal activity, the combination of a methyl group at C6 with various substitutions at C2 and C7 has been shown to be therapeutically important. scitechjournals.com The type and position of substitutions on the aromatic rings influence the activity, with quaternary alkaloids often being more active than their hydrogenated counterparts. plos.org

Anti-inflammatory Response Evaluation

Derivatives of the benzothiazole scaffold have been systematically investigated for their ability to modulate inflammatory responses. Research has focused on their interaction with key enzymatic pathways and their performance in both laboratory and living models of inflammation.

Inhibition of Cyclooxygenase-2 (COX-2) and Other Inflammatory Pathways

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. researchgate.net Studies have shown that certain 2-substituted benzothiazole compounds can suppress the activation of the NF-κB/COX-2/iNOS signaling pathway. nih.gov This pathway is critical in the development of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. nih.gov

Research into related benzothiazine derivatives has provided specific inhibitory data. These compounds demonstrated a marked selectivity for COX-2 over the constitutive COX-1 enzyme, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, derivative BS28 showed an IC₅₀ value of 12.46 ± 1.9 µM for COX-2, indicating potent inhibition. nih.gov This selective inhibition suggests that the benzothiazole scaffold is a promising framework for developing safer anti-inflammatory agents. nih.govmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Meloxicam (Reference) | 40.12 ± 2.6 | 10.33 ± 1.5 | 3.88 |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 |

| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 7.07 |

| BS28 | 95.88 ± 5.7 | 12.46 ± 1.9 | 7.69 |

In Vitro and In Vivo Anti-inflammatory Models (e.g., Albumin Denaturation, Carrageenan-Induced Edema)

The anti-inflammatory potential of 2-amino benzothiazole derivatives has been confirmed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for evaluating acute inflammation. sphinxsai.com In these studies, the administration of test compounds significantly reduced the swelling of the paw, with some derivatives showing efficacy comparable to the standard drug, diclofenac. sphinxsai.com For example, compound Bt2 (5-chloro-1,3-benzothiazole-2-amine) exhibited up to 99.56% protection against inflammation after 180 minutes, which was comparable to the protection offered by diclofenac. sphinxsai.com

| Compound | 60 min | 120 min | 180 min |

|---|---|---|---|

| Diclofenac Sodium | 67.04% | 85.25% | 99.56% |

| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | 65.83% | 84.62% | 99.56% |

| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | 64.16% | 83.33% | 98.89% |

SAR for Anti-inflammatory Activity

Structure-Activity Relationship (SAR) studies have provided valuable insights into the structural requirements for the anti-inflammatory activity of benzothiazole derivatives. A key finding is the influence of substituents on the benzene (B151609) ring of the benzothiazole nucleus. Research indicates that the presence of electron-withdrawing groups, such as chloro (-Cl), nitro (-NO₂), or methoxy (B1213986) (-OCH₃), at the 5-position of the benzothiazole ring enhances anti-inflammatory activity. sphinxsai.comresearchgate.net Specifically, a 5-chloro substituted 2-amino benzothiazole was among the most active compounds tested. sphinxsai.com Shifting these substituents to other positions, such as position 6 or 7, was found to result in decreased activity, highlighting the critical role of substituent placement for optimal potency. sphinxsai.com

Antitubercular Activity Research

The benzothiazole scaffold has also emerged as a promising foundation for the development of novel agents against Mycobacterium tuberculosis, including drug-resistant strains.

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

A variety of benzothiazole derivatives have demonstrated significant efficacy against the virulent H37Rv strain of Mycobacterium tuberculosis. For instance, a series of benzothiazolylpyrimidine-5-carboxamides were synthesized and evaluated, with several compounds (7a, 7e, 7f, and 7o) showing potent activity. vlifesciences.com Furthermore, newly designed benzothiazole–pyrimidine (B1678525) hybrids have shown high activity against drug-sensitive strains (ATCC 25177) with Minimum Inhibitory Concentration (MIC) values as low as 0.24 µg/mL. nih.gov Several of these compounds also retained good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov Compounds 5c and 15, which were highly effective against the sensitive strain, also displayed the best activity against resistant strains, with MIC values of 0.98 and 1.95 µg/mL against MDR-TB, respectively. nih.govresearchgate.net

| Compound | M. tuberculosis (Sensitive Strain ATCC 25177) | MDR-TB (ATCC 35822) | XDR-TB (RCMB 2674) |

|---|---|---|---|

| 5b | 0.49 | 1.95 | 7.81 |

| 5c | 0.24 | 0.98 | 3.9 |

| 12 | 0.49 | 3.9 | 15.62 |

| 15 | 0.98 | 1.95 | 7.81 |

Identification of Molecular Targets (e.g., DprE1)

A crucial step in antitubercular drug development is the identification of molecular targets. For benzothiazole derivatives, a key enzyme in the mycobacterial cell wall synthesis pathway, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), has been identified as a primary target. vlifesciences.comnih.gov DprE1 is essential for the biosynthesis of arabinogalactans, which are fundamental components of the mycobacterial cell wall. vlifesciences.com Its inhibition disrupts this pathway, leading to cell death, making it an attractive target for new antitubercular drugs. vlifesciences.commdpi.com Molecular docking studies have further elucidated the interaction between benzothiazole derivatives and the active site of DprE1, supporting its role as the molecular target. vlifesciences.comnih.gov Some research also suggests the potential for dual inhibition of both DprE1 and thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt), which could help overcome acquired mycobacterial resistance. nih.gov

SAR for Antitubercular Activity

The structure-activity relationship (SAR) for the antitubercular activity of benzothiazole derivatives reveals that the biological effect is significantly influenced by the nature and position of substituents on the benzothiazole core. Research into various analogs has provided insights into the structural requirements for potent antimycobacterial efficacy.

A pharmacophore model for benzothiazolylpyrimidine-5-carboxamide derivatives has suggested that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor is crucial for enhanced antitubercular activity and for the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov Docking studies of one such derivative with the 4FDN protein of the DprE1 therapeutic site indicated a strong binding affinity. nih.gov

In a series of benzothiazole–pyrimidine hybrids, modifications to the pyrimidine moiety led to compounds with high activity against drug-sensitive strains of Mycobacterium tuberculosis. nih.gov Specifically, compounds with MIC values between 0.24–0.98 µg/mL were identified as highly active. nih.gov The potency of these hybrids extended to multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with MIC values ranging from 0.98–62.5 µg/mL and 3.9–62.5 µg/mL, respectively. nih.gov Notably, two hybrid compounds, 5c and 15, demonstrated superior activity against both sensitive and resistant strains. nih.govresearchgate.net

The substitution pattern on the benzothiazole ring is a key determinant of activity. For instance, in a series of benzothiazole-based halophenyl bis-hydrazone derivatives, the compounds were found to be less active against M. tuberculosis compared to standard drugs like Isoniazid and Pyrazinamide. nih.gov

| Compound Series | Target Strain | Key Findings | Reference |

|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | Mtb H37Rv ATCC 27294 | Compounds 7a and 7g showed better activity than Isoniazid (INH). | nih.gov |

| Benzothiazole–pyrimidine hybrids (5c, 5b, 12, 15) | Mycobacterium tuberculosis (ATCC 25177) | Highly active with MIC = 0.24–0.98 µg/mL. | nih.gov |

| Benzothiazole–pyrimidine hybrids | MDR TB (ATCC 35822) | Good activity with MIC = 0.98–62.5 µg/mL. | nih.gov |

| Benzothiazole–pyrimidine hybrids | XDR TB (RCMB 2674) | Good activity with MIC = 3.9–62.5 µg/mL. | nih.gov |

| Halophenyl bis-hydrazone derivatives | Mycobacterium tuberculosis | Less active compared to Isoniazid and Pyrazinamide. | nih.gov |

Anticonvulsant Property Investigations

In Vivo Seizure Models (e.g., Maximal Electroshock Seizure, Pentylenetetrazol Test)

The anticonvulsant potential of this compound derivatives has been primarily evaluated using two standard preclinical models: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) test. acs.org The MES test is a widely used model for identifying agents that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures. researchgate.net In this model, an electrical stimulus is applied to induce seizures, and the ability of a compound to prevent the tonic hindlimb extension phase is measured. researchgate.net The scPTZ test, on the other hand, is used to screen for compounds that can raise the seizure threshold, suggesting potential utility against absence seizures. acs.org

Several studies have utilized these models to screen novel benzothiazole derivatives. For instance, a series of 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netresearchgate.netoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were evaluated for their anticonvulsant potential using both MES and scPTZ models. acs.org Similarly, N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govresearchgate.netresearchgate.netthiadiazole-2,5-diamines were screened for their ability to protect against MES-induced seizures. researchgate.net Another study on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives also employed both MES and scMet (a variation of the PTZ test) to assess anticonvulsant activity in mice and rats. nih.gov The anticonvulsant activity of N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides was also assessed using the MES and PTZ tests. nih.gov

SAR for Anticonvulsant Activity

The structure-activity relationship (SAR) for the anticonvulsant properties of benzothiazole derivatives indicates that the nature and position of substituents on both the benzothiazole ring and any attached moieties are critical for activity.

In a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives, the length of the alkyl chain at the 6-position of the benzothiazole core influenced activity, with shorter chains (compounds 5b and 5c) showing better results. mdpi.com Increasing the chain length did not lead to a corresponding increase in activity. mdpi.com Substitution with a benzyl group at the 6-position (compound 5g) resulted in moderate activity. mdpi.com Furthermore, substitutions on this benzyl group also played a role; for example, with fluorobenzyl derivatives, the order of activity was meta-F = para-F > ortho-F. mdpi.com

For N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govresearchgate.netresearchgate.netthiadiazole-2,5-diamines, all tested compounds showed protection against MES-induced seizures, with some providing complete protection. researchgate.net This suggests that the combination of a substituted benzothiazole and a thiadiazole ring is favorable for anticonvulsant activity.

In another series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides, compound 9 emerged as the most potent in the MES model, showing better flexion and recovery times than the standard drug phenytoin. nih.gov This highlights the importance of the substitution pattern on the benzenesulfonamide (B165840) moiety. nih.gov

For 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netresearchgate.netoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles, certain substitutions on the phenyl ring of the oxadiazole moiety led to compounds with protection in both MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. acs.org

| Compound Series | Key SAR Findings | Reference |

|---|---|---|

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides | Shorter alkyl chains at the 6-position and specific substitutions on a 6-benzyl group enhance activity. | mdpi.com |

| N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govresearchgate.netresearchgate.netthiadiazole-2,5-diamines | The combination of substituted benzothiazole and thiadiazole rings is beneficial. Compounds 5b and 5c showed 100% protection in the MES test. | researchgate.net |

| N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides | Specific substitutions on the benzenesulfonamide moiety are critical, with compound 9 being the most potent in the MES model. | nih.gov |

| 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netresearchgate.netoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles | Substitutions on the phenyl ring of the oxadiazole moiety influence the spectrum of activity (MES and scPTZ). | acs.org |

Other Biologically Relevant Activities

Anthelmintic Activity

Derivatives of benzothiazole have been investigated for their potential as anthelmintic agents. The benzothiazole nucleus is a core component of some known anthelmintic drugs. researchgate.net

In one study, newly synthesized benzothiazole derivatives were evaluated for their anthelmintic activity using an earthworm model, with some compounds showing promising effects. researchgate.net Another study focusing on novel benzothiazole derivatives containing a thiazole moiety also reported good anthelmintic activity for some of the synthesized compounds (3a, 3b, and 3d). ijnrd.org

A series of fluoro benzothiazole Schiff's bases were synthesized and screened for anthelmintic activity, with some of the new moieties demonstrating promising results. researchgate.net Additionally, a series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran (B130515) nucleus were synthesized, and among them, compounds 3a, 3b, and 5i were found to be effective against the earthworm Pheretima posthuma. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The benzothiazole scaffold is present in various molecules that exhibit a broad range of antiviral activities, including against Human Immunodeficiency Virus (HIV). mdpi.comsemanticscholar.org

Research has shown that certain pyrimido[2,1-b]benzothiazole derivatives exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1), with some causing a 50-61% reduction in viral plaques. nih.gov In another study, some newly synthesized 2-pyrimidylbenzothiazoles demonstrated superior viral reduction (70-90%) against HSV-1 compared to acyclovir. nih.gov Benzothiazole derivatives have also been tested against other viruses such as vaccinia virus, Newcastle disease virus, and western equine encephalomyelitis virus, with some showing moderate and selective activity against the vaccinia virus. nih.gov

In the context of anti-HIV research, a series of 2-piperazino-1,3-benzo[d]thiazole derivatives were synthesized, but they did not show inhibitory activity against HIV-1 and HIV-2. researchgate.net However, other studies have identified promising anti-HIV benzothiazole derivatives. For instance, a benzothiazole derivative was designed to act as a non-nucleoside reverse transcriptase inhibitor (NNRI). mdpi.com Another series of benzothiazole derivatives were tested for in vitro activity against HIV-1 and HIV-2, with one compound, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, showing activity against a strain of HIV. mdpi.com

Furthermore, research on chloro-1,4-dimethyl-9H-carbazole derivatives revealed anti-HIV activity. mdpi.com The position of the chlorine atom was found to be crucial for activity, with compounds having a chlorine at position 7 showing greater activity than those with a chlorine at position 8. mdpi.com The presence of an electron-withdrawing group, such as a nitro group, was also found to enhance the antiviral activity. mdpi.com

| Compound Series | Virus | Key Findings | Reference |

|---|---|---|---|

| Pyrimido[2,1-b]benzothiazole derivatives | HSV-1 | 50-61% reduction in viral plaques. | nih.gov |

| 2-Pyrimidylbenzothiazoles | HSV-1 | Some compounds showed 70-90% viral reduction, superior to acyclovir. | nih.gov |

| Benzothiazole derivatives | Vaccinia virus | Moderate and selective activity observed for some derivatives. | nih.gov |

| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV-1 | Active against a strain of HIV. | mdpi.com |

| Chloro-1,4-dimethyl-9H-carbazole derivatives | HIV | Chlorine at position 7 showed greater activity. A nitro group enhanced activity. | mdpi.com |

Neuroprotective Potentials

The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with various derivatives exhibiting significant neuroprotective properties. nih.govekb.eg These compounds are being investigated as potential therapeutic agents for a range of neurodegenerative diseases. nih.govresearchgate.net

One notable example is Riluzole (2-amino-6-trifluoromethoxybenzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov Its neuroprotective mechanism involves blocking voltage-gated sodium channels, inhibiting the release of the excitatory neurotransmitter glutamate, and non-competitive inhibition of NMDA receptors. nih.gov Clinical trials have also explored the potential of Riluzole in Alzheimer's disease. nih.gov

Research into other benzothiazole derivatives has identified compounds with promising neuroprotective effects. For instance, certain 4,1-benzothiazepine derivatives, which are structurally related to benzothiazoles, have shown neuroprotective actions by modulating cellular calcium levels. These compounds act as blockers of the mitochondrial Na+/Ca2+ exchanger (NCLX), which plays a crucial role in maintaining calcium homeostasis in neurons. Dysregulation of this process is linked to neuronal damage in neurodegenerative conditions.

Another derivative, AS601245 (1,3-benzothiazol-2-yl(2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile), has demonstrated neuroprotective properties as a c-Jun NH2-terminal protein kinase (JNK) inhibitor in models of both global and focal brain ischemia. nih.gov Furthermore, studies on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a thiazole derivative, have shown that it can protect against ischemic neuronal damage through its antioxidant effects, highlighting another mechanism by which these classes of compounds can confer neuroprotection. nih.gov

The neuroprotective activity of benzothiazole derivatives is also linked to their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net

General Enzyme Inhibition Profiles

Derivatives of benzothiazole have been extensively studied for their ability to inhibit a wide range of enzymes, which is central to their therapeutic potential. A significant area of this research focuses on enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govd-nb.info

In one study, a series of novel benzothiazole derivatives were synthesized and evaluated as dual inhibitors of AChE and MAO-B. nih.gov Several of these compounds displayed potent inhibitory activity against both enzymes. For example, compound 4f from this series was identified as a particularly effective inhibitor with IC₅₀ values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. nih.gov The dual inhibition of these enzymes is considered a promising strategy for the management of Alzheimer's disease. nih.gov

The inhibitory potential of these derivatives is often influenced by the nature and position of substituents on the benzothiazole ring. For instance, the presence of a methoxy group at the 5th position of the benzothiazole ring was found to affect the inhibitory activity of some derivatives. nih.gov

The table below summarizes the inhibitory activities of selected benzothiazole derivatives against AChE and MAO-B.

| Compound | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| 4a | 56.3 ± 2.5 | 256.1 ± 11.0 |

| 4d | 89.6 ± 3.2 | 241.8 ± 9.7 |

| 4f | 23.4 ± 1.1 | 167.5 ± 8.0 |

| 4g | 36.7 ± 1.4 | - |

| 4h | 64.9 ± 2.9 | 295.5 ± 13.0 |

| 4k | 102.5 ± 4.8 | 324.7 ± 15.1 |

| 4m | 27.8 ± 1.0 | 198.8 ± 8.8 |

| 4n | 42.1 ± 1.8 | - |

| Donepezil (Reference) | 20.1 ± 1.4 | - |

| Selegiline (Reference) | - | 37.4 ± 1.6 |

| Data sourced from a study on dual AChE and MAO-B inhibitors. nih.gov |

Beyond Alzheimer's-related enzymes, benzothiazole derivatives have been investigated as inhibitors of other enzyme families. For example, some fused thiazoles and thiadiazoles have shown inhibitory activity against nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). researchgate.netd-nb.info In one such study, a fluorinated thiadiazolopyrimidone derivative, 6e , was found to be a potent inhibitor of human NPP1 with an IC₅₀ value of 0.31 ± 0.01 μM. researchgate.net

The diverse enzyme inhibitory profiles of benzothiazole derivatives underscore their importance as a versatile scaffold in the development of new therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to determine the electronic structure and reactivity of compounds like 2-Chloro-5,7-dimethyl-1,3-benzothiazole. These calculations can predict molecular geometry, orbital energies, and electrostatic potential, which are key to its chemical behavior.

Detailed DFT studies on related benzothiazole (B30560) structures reveal that the fused ring system generally results in a planar geometry, which promotes π-conjugation and enhances molecular stability. nih.gov For this compound, the introduction of methyl groups at the C5 and C7 positions and a chlorine atom at the C2 position influences the electron distribution across the molecule. The electron-withdrawing nature of the chlorine atom and the thiazole (B1198619) ring, combined with the electron-donating character of the methyl groups, creates a unique electronic profile.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for assessing reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Analysis of similar benzothiazole sulfonamide derivatives has shown that substituents significantly impact this gap, with halogenated derivatives often exhibiting increased chemical stability. nih.gov Molecular Electrostatic Potential (MESP) surfaces, also derived from DFT, map the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.govacs.org

Table 1: Predicted Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClNS | chemspider.comuni.luachemblock.com |

| Molecular Weight | 197.68 g/mol | achemblock.com |

| Monoisotopic Mass | 197.00659 Da | uni.lu |

| XlogP (predicted) | 4.1 | uni.lu |

This table presents computationally predicted and basic identifying properties for the compound.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target to evaluate its binding affinity and interaction patterns.

While studies on this exact compound are not detailed, research on analogous benzothiazole derivatives demonstrates their potential to interact with various enzymes. For instance, benzothiazole hybrids have been docked against histone deacetylase 8 (HDAC8), with the benzothiazole moiety fitting into the active site. f1000research.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which can be formed by the chlorine atom. mdpi.com The binding affinity is quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. f1000research.com In studies of other benzothiazoles, the thiazole ring and its substituents have been shown to form crucial π-π stacking and hydrophobic interactions with amino acid residues like tyrosine, tryptophan, and phenylalanine within the receptor's binding pocket. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes and binding stability, offering deeper insights than the static picture provided by docking.

For a complex of this compound with a target protein, an MD simulation would track the movements of every atom over a set period, typically nanoseconds. The stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov

Simulations on related benzothiazole-profene hybrids bound to human serum albumin (HSA) have been used to confirm the stability of the predicted binding modes from docking. nih.gov Similarly, MD simulations of benzothiazole-thiazole hybrids designed as p56lck inhibitors were used to understand the structural requirements for potent inhibition. biointerfaceresearch.com These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions, validating the binding hypothesis and providing a more accurate model of the dynamic ligand-receptor relationship. nih.govbiointerfaceresearch.com

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new, more potent molecules or for searching databases for existing compounds with similar activity.

A pharmacophore model for a series of active benzothiazole derivatives would typically include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, key pharmacophoric features would likely include the aromatic fused ring system, the hydrophobic methyl groups, and a hydrogen bond acceptor or halogen bond donor feature from the chloro-substituted thiazole moiety. mdpi.com

This approach is integral to rational drug design. nih.gov For example, pharmacophore models derived from known inhibitors of the STAT3 signaling pathway have guided the design of new benzothiazole derivatives. nih.gov By understanding the crucial features for binding, chemists can rationally modify a lead compound like this compound to optimize its interaction with a target receptor, enhancing its desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR model for benzothiazole derivatives would use a set of calculated molecular descriptors as independent variables and the measured biological activity (e.g., IC₅₀) as the dependent variable. Descriptors can include electronic properties (like atomic charges and HOMO/LUMO energies from DFT), steric properties (molecular volume), and lipophilicity (logP). researchgate.netnih.gov

For example, a QSAR study on benzothiazole derivatives with antimalarial activity used multiple linear regression to build an equation relating activity to descriptors like atomic charges on specific atoms (qC4, qC5, qC6), HOMO/LUMO energies, and polarizability. researchgate.net The resulting model demonstrated high predictive power, confirmed through statistical validation methods like cross-validation (leave-one-out) and calculation of the PRESS statistic. researchgate.net Such models provide valuable insights into which structural features are most influential on activity, guiding the design of more effective compounds. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core bicyclic ring system. pharmascholars.comnih.gov Traditional approaches often involve the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, ketones, carboxylic acids, or their derivatives. pharmascholars.comnih.gov

Modern synthetic strategies are increasingly focused on the principles of green chemistry, aiming for higher efficiency, milder reaction conditions, and the use of less hazardous reagents. nih.govchemistryjournal.net Key areas for the development of next-generation synthetic methodologies applicable to 2-Chloro-5,7-dimethyl-1,3-benzothiazole include:

Catalytic Systems: The use of novel catalysts, including nanoparticles, ionic liquids, and metal-organic frameworks (MOFs), is being explored to enhance reaction rates and yields. pharmascholars.comnih.gov For instance, various metal-based catalysts and nanorod-shaped ionogels have been shown to be effective in the synthesis of 2-substituted benzothiazoles. pharmascholars.com

One-Pot Reactions: Multi-component reactions where several starting materials are combined in a single step to form the final product are highly desirable for their atom economy and operational simplicity. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the synthesis of benzothiazole derivatives.

Photocatalysis: Visible-light-driven reactions are emerging as a sustainable approach for the formation of C-S and C-N bonds in the synthesis of benzothiazoles. nih.gov

While no specific synthesis for this compound is detailed in the provided search results, the general methodologies for substituted benzothiazoles provide a strong foundation for its preparation. The starting material would likely be 2-amino-4,6-dimethylthiophenol, which would then undergo cyclization and chlorination at the 2-position.

Exploration of Novel Biological Targets and Therapeutic Applications

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. researchgate.netwikipedia.org These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects. researchgate.netwikipedia.org The specific substitution pattern on the benzothiazole ring plays a crucial role in determining the compound's biological activity. wikipedia.org

For this compound, future research will likely focus on exploring its potential against a range of biological targets. A patent has mentioned this specific compound in the context of preparing derivatives for the treatment of obesity. researchgate.netgoogle.com

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale Based on Benzothiazole Derivatives |

| Oncology | Many benzothiazole derivatives have shown potent anticancer activity by targeting various kinases, tubulin, and other cancer-related proteins. nih.govresearchgate.net The presence of a chloro group can sometimes enhance cytotoxic activity. researchgate.net |

| Infectious Diseases | The benzothiazole scaffold is found in numerous antimicrobial agents. chemistryjournal.net Research could explore the activity of this compound against a panel of bacteria and fungi. |

| Neurodegenerative Diseases | Some benzothiazole derivatives have shown promise as neuroprotective agents and have been investigated for conditions like Alzheimer's disease. |

| Inflammation | Anti-inflammatory properties are a known feature of many benzothiazole compounds. researchgate.net |

| Metabolic Disorders | As suggested by patent literature, derivatives could be explored for their role in metabolic regulation. researchgate.netgoogle.com |

Design and Synthesis of Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. The creation of diverse compound libraries is essential for the success of HTS campaigns.

For this compound, the development of a focused library of derivatives would be a logical step to explore its structure-activity relationship (SAR). This can be achieved through:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. pharmascholars.comresearchgate.net For instance, the 2-chloro group on the target compound can be readily displaced by various nucleophiles to generate a library of 2-substituted-5,7-dimethyl-1,3-benzothiazoles.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules, which can be valuable for exploring novel biological activities. pharmascholars.com

While no specific library for this compound is described in the search results, the principles of combinatorial and diversity-oriented synthesis are well-established for the benzothiazole class of compounds. pharmascholars.comwikipedia.org

Investigation of Non-Medicinal Advanced Materials Applications

Beyond their medicinal applications, benzothiazole derivatives have found use in various areas of materials science due to their unique photophysical and electronic properties. nih.govnih.gov Future research on this compound could explore its potential in the following non-medicinal applications:

Fluorescent Probes: The benzothiazole scaffold is a component of several fluorescent dyes. By appropriate functionalization, derivatives of this compound could be developed as fluorescent probes for the detection of specific ions, molecules, or biological structures.

Polymer Additives: Benzothiazoles are used as vulcanization accelerators in the rubber industry. wikipedia.org The specific properties of this compound could be investigated to determine its suitability as a specialized polymer additive.

Organic Electronics: The electron-deficient nature of the benzothiazole ring makes it a useful building block for organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov

While the primary focus of research on benzothiazoles has been in the pharmaceutical sector, their potential in materials science represents a promising avenue for future investigation.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5,7-dimethyl-1,3-benzothiazole, and how can purity be ensured?